n-(4-Nitrobenzyl)benzamide

説明

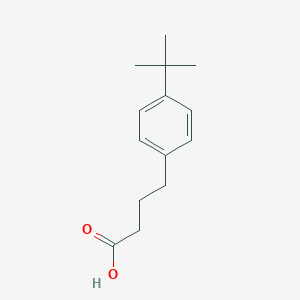

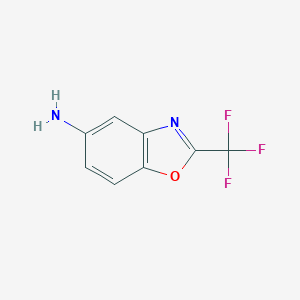

“N-(4-Nitrobenzyl)benzamide” is a chemical compound . It is also known as “N-Benzyl-4-nitrobenzamide” and has the molecular formula C14H12N2O3 . The average mass of this compound is 256.257 Da and the monoisotopic mass is 256.084778 Da .

Synthesis Analysis

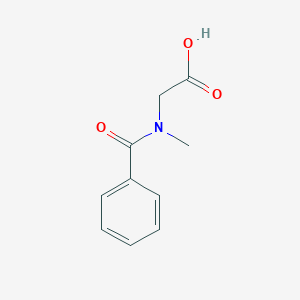

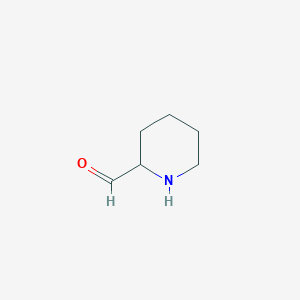

The synthesis of similar compounds has been reported in the literature . For instance, new 4-nitrobenzamide derivatives were synthesized and structurally characterized by various spectroscopic techniques such as 1H-NMR, 13C NMR, LCMS, and FT-IR spectral studies .Molecular Structure Analysis

The molecular structure of “N-(4-Nitrobenzyl)benzamide” can be analyzed using various spectroscopic techniques . For instance, FTIR, NMR, and HRMS analytical techniques were used for the identification of functional groups and confirmation of the structure of a similar compound, N-(4-methylbenzyl)benzamide .Chemical Reactions Analysis

The chemical reactions involving “N-(4-Nitrobenzyl)benzamide” can be studied using various techniques . For instance, benzylic substitution and benzylation reactions have been reported in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Nitrobenzyl)benzamide” can be analyzed using various techniques . For instance, the density of a similar compound, “N-Benzyl-4-nitrobenzamide”, is 1.3±0.1 g/cm3, and its boiling point is 488.9±38.0 °C at 760 mmHg .科学的研究の応用

Antiviral Agents

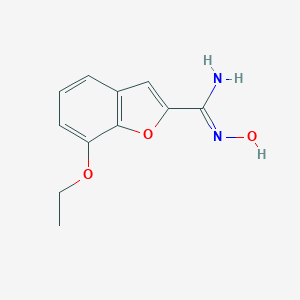

The derivatives of “n-(4-Nitrobenzyl)benzamide” have been designed and synthesized to fulfill the basic pharmacophoric features of Deubiquitinase (DUB) inhibitors . DUB enzymes play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . The molecular docking of these compounds against deubiquitinase enzymes of these viruses has been carried out . The biological data showed very strong to strong antiviral activities .

Chemotherapeutic Agents

Benzimidazole derivatives, which are isostructural pharmacophores of naturally occurring active biomolecules, have significant importance as chemotherapeutic agents in diverse clinical conditions . Compounds bearing the benzimidazole nucleus possess broad-spectrum pharmacological properties .

Antitubercular Agents

Some derivatives of “n-(4-Nitrobenzyl)benzamide” have shown promising antitubercular activities .

Antibacterial Agents

The “n-(4-Nitrobenzyl)benzamide” and its derivatives have shown moderate antibacterial activities against E. coli, K. pneumoniae, and S. aureus .

Safety and Hazards

将来の方向性

Future research could focus on the optimization of the synthesis process and the exploration of the potential applications of “N-(4-Nitrobenzyl)benzamide” and its derivatives . For instance, a new wave of 4-(2-nitrophenoxy)benzamide derivatives was designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors . These compounds showed strong antiviral activities, suggesting potential future directions for the development of new antiviral agents .

作用機序

Target of Action

The primary target of N-(4-Nitrobenzyl)benzamide is currently unknown. This compound is a derivative of benzamide, and its structure suggests potential interactions with various proteins or enzymes

Mode of Action

It’s worth noting that nitro groups in organic compounds often undergo reduction reactions, which can lead to changes in the compound’s structure and function . The nitro group in N-(4-Nitrobenzyl)benzamide could potentially undergo similar reactions, affecting its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit deubiquitinase (dub) enzymes, which play a crucial role in many viruses . If N-(4-Nitrobenzyl)benzamide shares this activity, it could potentially affect the pathways regulated by these enzymes.

Result of Action

If it does inhibit dub enzymes as suggested, it could potentially interfere with viral replication processes, leading to antiviral effects .

特性

IUPAC Name |

N-[(4-nitrophenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(12-4-2-1-3-5-12)15-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGZIMVSSPILRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300176 | |

| Record name | n-(4-nitrobenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(4-Nitrobenzyl)benzamide | |

CAS RN |

34907-24-9 | |

| Record name | NSC135198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-nitrobenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of identifying 4-methoxy-N-(4-nitrobenzyl)benzamide in Piper guineense leaves?

A1: The study by Akintelu et al. [] utilized GC-MS analysis to identify various chemical constituents in the acetone extract of Piper guineense leaves. They found that 4-methoxy-N-(4-nitrobenzyl)benzamide constituted a significant portion of the extract at 12.82%. [] This finding contributes to the understanding of the chemical profile of Piper guineense, a plant often used in traditional medicine. Further research is needed to determine if this compound contributes to any of the plant's purported medicinal properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。